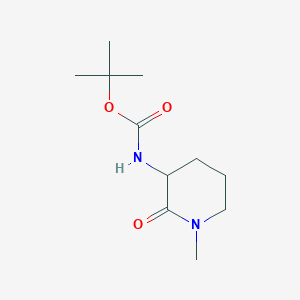
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidinone derivative. One common method includes the following steps :
Starting Materials: tert-butyl carbamate and 1-methyl-2-oxopiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-oxopiperidin-3-yl)carbamate: Similar structure but different substitution pattern.
tert-Butyl (6-oxopiperidin-3-yl)carbamate: Another derivative with a different position of the oxo group.
tert-Butyl carbamate: A simpler compound without the piperidine ring.
Uniqueness
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized compounds and pharmaceuticals .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-2-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h8H,5-7H2,1-4H3,(H,12,15) |
InChI Key |
MQSOTBQHRIMHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














